molecular formula C19H28N2O4S B4543694 (4-{[4-(SEC-BUTYL)PHENYL]SULFONYL}PIPERAZINO)(TETRAHYDRO-2-FURANYL)METHANONE

(4-{[4-(SEC-BUTYL)PHENYL]SULFONYL}PIPERAZINO)(TETRAHYDRO-2-FURANYL)METHANONE

Cat. No.: B4543694
M. Wt: 380.5 g/mol
InChI Key: QLHCBMMYUIIXES-UHFFFAOYSA-N
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Description

(4-{[4-(SEC-BUTYL)PHENYL]SULFONYL}PIPERAZINO)(TETRAHYDRO-2-FURANYL)METHANONE is a complex organic compound that features a piperazine ring substituted with a sec-butylphenylsulfonyl group and a tetrahydro-2-furanyl methanone group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-{[4-(SEC-BUTYL)PHENYL]SULFONYL}PIPERAZINO)(TETRAHYDRO-2-FURANYL)METHANONE typically involves multiple steps. One common method includes the reaction of 4-(sec-butyl)benzenesulfonyl chloride with piperazine, followed by the introduction of the tetrahydro-2-furanyl methanone group. The reaction conditions often require the use of organic solvents such as dichloromethane or toluene, and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

(4-{[4-(SEC-BUTYL)PHENYL]SULFONYL}PIPERAZINO)(TETRAHYDRO-2-FURANYL)METHANONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction could produce the corresponding alcohols or amines.

Scientific Research Applications

(4-{[4-(SEC-BUTYL)PHENYL]SULFONYL}PIPERAZINO)(TETRAHYDRO-2-FURANYL)METHANONE has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action for (4-{[4-(SEC-BUTYL)PHENYL]SULFONYL}PIPERAZINO)(TETRAHYDRO-2-FURANYL)METHANONE involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, potentially inhibiting enzyme activity. The piperazine ring may also interact with neurotransmitter receptors, affecting signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • (4-{[4-(tert-Butyl)phenyl]sulfonyl}piperazino)(4-nitrophenyl)methanone
  • 4-(4-{[4-(SEC-BUTYL)PHENYL]SULFONYL}PIPERAZINO)-4-OXOBUTANOIC

Uniqueness

(4-{[4-(SEC-BUTYL)PHENYL]SULFONYL}PIPERAZINO)(TETRAHYDRO-2-FURANYL)METHANONE is unique due to its combination of a sec-butylphenylsulfonyl group and a tetrahydro-2-furanyl methanone group. This unique structure provides distinct chemical properties and potential biological activities that are not found in similar compounds.

Properties

IUPAC Name

[4-(4-butan-2-ylphenyl)sulfonylpiperazin-1-yl]-(oxolan-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28N2O4S/c1-3-15(2)16-6-8-17(9-7-16)26(23,24)21-12-10-20(11-13-21)19(22)18-5-4-14-25-18/h6-9,15,18H,3-5,10-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLHCBMMYUIIXES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C(=O)C3CCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(4-{[4-(SEC-BUTYL)PHENYL]SULFONYL}PIPERAZINO)(TETRAHYDRO-2-FURANYL)METHANONE
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(4-{[4-(SEC-BUTYL)PHENYL]SULFONYL}PIPERAZINO)(TETRAHYDRO-2-FURANYL)METHANONE
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(4-{[4-(SEC-BUTYL)PHENYL]SULFONYL}PIPERAZINO)(TETRAHYDRO-2-FURANYL)METHANONE
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(4-{[4-(SEC-BUTYL)PHENYL]SULFONYL}PIPERAZINO)(TETRAHYDRO-2-FURANYL)METHANONE

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